

Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminocinnamic acid

Cat. No.: B091749

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Introduction

4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic amine, a carboxylic acid, and an alkene group. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **4-Aminocinnamic acid**, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Aminocinnamic acid**.

^1H NMR Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.47	Doublet	Ar-H
~7.35	Doublet	Ar-H
~7.43	Doublet	=CH- (vinylic)
~6.25	Doublet	=CH- (vinylic)
~5.90 (broad)	Singlet	-NH ₂
~12.0 (broad)	Singlet	-COOH

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Carboxylic Acid)
~150	C-NH ₂ (Aromatic)
~145	=CH- (Vinylic)
~130	C-H (Aromatic)
~125	C-C (Aromatic)
~115	=CH- (Vinylic)
~114	C-H (Aromatic)

Note: Assignments are based on typical chemical shift ranges. Data is often acquired in DMSO-d₆.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Aminocinnamic acid** displays characteristic absorption bands for its primary functional groups.[5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	N-H Stretch	Amine
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
~1680	C=O Stretch	Carboxylic Acid
~1630	C=C Stretch	Alkene
~1600, ~1500	C=C Stretch	Aromatic Ring
~980	=C-H Bend (out-of-plane)	trans-Alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **4-Aminocinnamic acid** is characterized by a strong absorption band in the ultraviolet region, which can be influenced by the solvent.[6]

Solvent	λ_{max} (nm)
1,4-Dioxane	~332-375
Ethyl Acetate	~329-374
Methanol	~330-382

The main absorption band is related to the $\pi \rightarrow \pi^*$ transition in the conjugated system.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminocinnamic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Data Acquisition:
 - Record the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
 - Acquire the ^{13}C NMR spectrum on the same instrument. Longer acquisition times are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[\[7\]](#)

IR Spectroscopy (KBr Pellet Method)

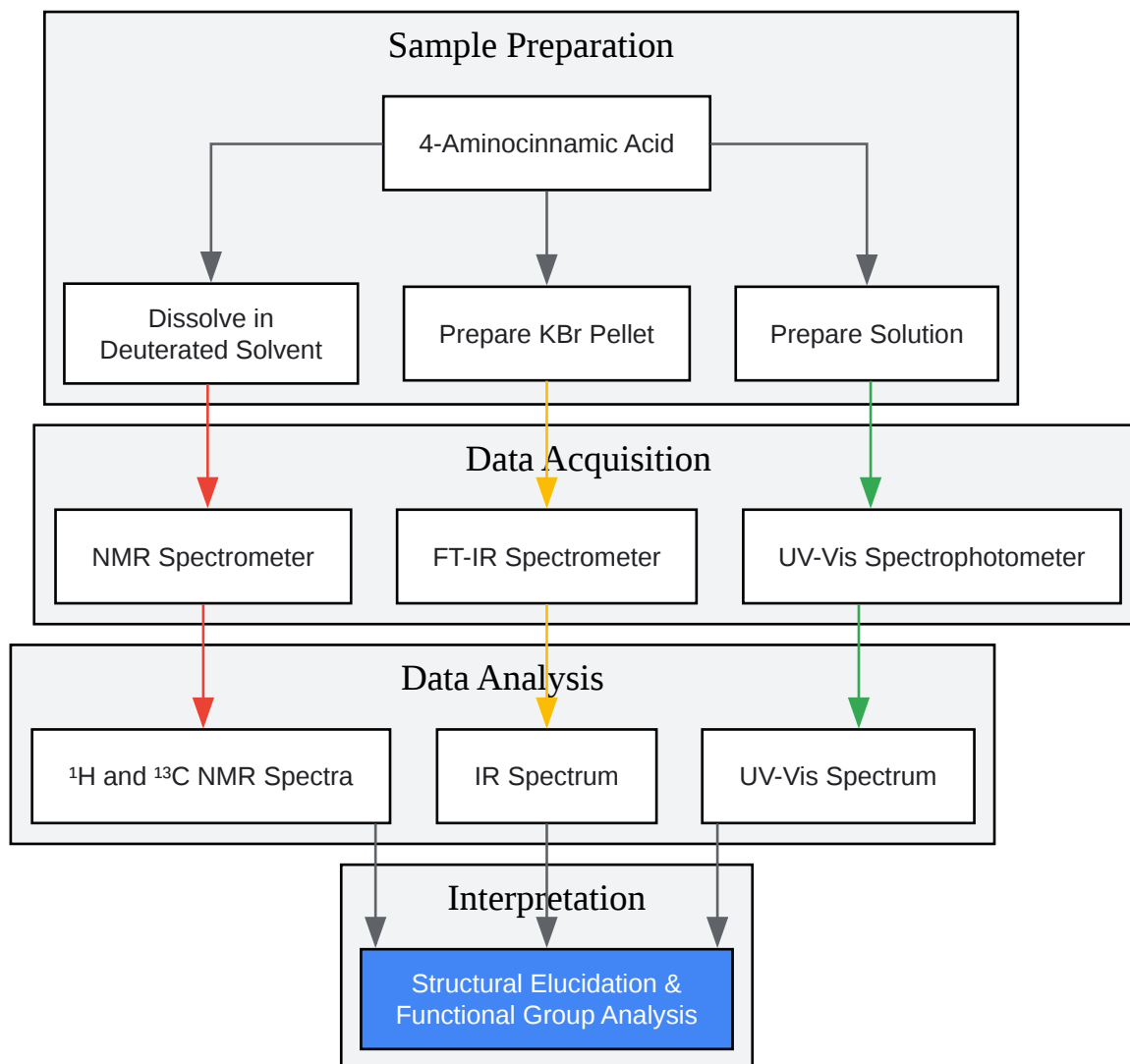
- Sample Preparation: Grind a small amount (1-2 mg) of **4-Aminocinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[\[7\]](#)[\[8\]](#)
- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be acquired to subtract atmospheric and instrumental interferences.[\[7\]](#)

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-Aminocinnamic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[\[7\]](#)
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and a second quartz cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λ_{max}).[\[7\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminocinnamic acid**.



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Caption: General workflow for spectroscopic analysis of **4-Aminocinnamic acid**.

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